molecular formula C14H17F3N2O2 B14764122 Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate

Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate

Cat. No.: B14764122
M. Wt: 302.29 g/mol
InChI Key: VAMILRVKXRSDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with an amino group and a trifluoromethyl group, making it a valuable candidate for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of triethylamine as a base catalyst in methanol has been reported .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent modulator of biological pathways. The compound may inhibit or activate specific proteins, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group on the phenyl ring enhances its versatility in chemical synthesis and its potential as a pharmacological agent.

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

methyl 1-[2-amino-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C14H17F3N2O2/c1-21-13(20)9-4-6-19(7-5-9)12-3-2-10(8-11(12)18)14(15,16)17/h2-3,8-9H,4-7,18H2,1H3

InChI Key

VAMILRVKXRSDIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.